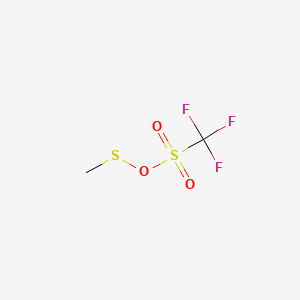

Methylsulfenyl trifluoromethanesulfonate

Description

Structure

3D Structure

Properties

CAS No. |

84224-66-8 |

|---|---|

Molecular Formula |

C2H3F3O3S2 |

Molecular Weight |

196.17 g/mol |

IUPAC Name |

methylsulfanyl trifluoromethanesulfonate |

InChI |

InChI=1S/C2H3F3O3S2/c1-9-8-10(6,7)2(3,4)5/h1H3 |

InChI Key |

IQZYXMDOZOUMPP-UHFFFAOYSA-N |

SMILES |

CSOS(=O)(=O)C(F)(F)F |

Canonical SMILES |

CSOS(=O)(=O)C(F)(F)F |

Other CAS No. |

84224-66-8 |

Synonyms |

methylsulfenyl triflate methylsulfenyl trifluoromethanesulfonate |

Origin of Product |

United States |

Foundational & Exploratory

What are the properties of Methylsulfenyl trifluoromethanesulfonate?

An In-depth Technical Guide to Methylsulfenyl Trifluoromethanesulfonate

Introduction

This compound (MST), often abbreviated as MeSOTf, is a highly reactive and unstable chemical intermediate of significant interest to researchers in organic synthesis, particularly in the field of glycoscience. Due to its transient nature, it is almost exclusively prepared in situ for immediate use. This guide provides a comprehensive overview of the known properties, synthesis, and applications of this compound, with a focus on its role as a potent electrophilic methylthiolating agent and a powerful activator in glycosylation reactions.

Properties of this compound

Due to its high reactivity and instability, which precludes its isolation as a pure substance, many of the physical properties of this compound have not been experimentally determined. The available information is summarized below.

General Properties

| Property | Value |

| Chemical Formula | CH₃SO₃SCF₃ |

| Molecular Weight | 196.15 g/mol |

| Appearance | Not isolated; used in solution |

| Solubility | Soluble in common organic solvents like dichloromethane and nitromethane[1] |

Thermal and Stability Properties

| Property | Value |

| Stability | Highly unstable; cannot be isolated[1]. It is very sensitive to moisture. |

| Storage | Not applicable as it is generated in situ for immediate consumption. |

Spectroscopic Data

Detailed spectroscopic data for isolated this compound is not available due to its instability. However, related species and reaction intermediates have been studied using spectroscopic methods. For instance, the formation and decomposition of glycosyl triflates, which are generated using reagents like MST, have been monitored by low-temperature ¹H and ¹⁹F NMR spectroscopy[1].

Experimental Protocols

In Situ Synthesis of this compound

This compound is typically prepared by the reaction of a methylsulfenyl halide with a trifluoromethanesulfonate salt. A common precursor is methylsulfenyl bromide (MeSBr). The following protocol is analogous to the preparation of other sulfenyl triflates[1].

Materials:

-

Methylsulfenyl bromide (MeSBr)

-

Silver trifluoromethanesulfonate (AgOTf)

-

Anhydrous dichloromethane (CH₂Cl₂)

Procedure:

-

A solution of silver trifluoromethanesulfonate in anhydrous dichloromethane is cooled to -78 °C under an inert atmosphere (e.g., argon or nitrogen).

-

A pre-cooled (0 °C) solution of methylsulfenyl bromide in anhydrous dichloromethane is added to the silver triflate solution with vigorous stirring.

-

The reaction mixture is stirred at -78 °C for a short period (e.g., 5-10 minutes) to ensure the formation of this compound. The insoluble silver bromide byproduct precipitates out of the solution.

-

The resulting solution containing this compound is used immediately in the subsequent reaction step without purification.

Reactivity and Applications

The primary application of this compound is as a potent electrophile and thiophile in organic synthesis. It is particularly valuable in the activation of thioglycosides for the formation of glycosidic bonds, a crucial transformation in the synthesis of oligosaccharides and glycoconjugates[2][3][4][5][6].

Activation of Thioglycosides for Glycosylation

This compound is used to activate thioglycoside donors, leading to the formation of highly reactive glycosyl triflate intermediates. These intermediates then react with a glycosyl acceptor (an alcohol) to form the desired glycosidic linkage. This method is particularly useful for the synthesis of challenging 1,2-cis-linked disaccharides[2][3]. The stereochemical outcome of the glycosylation can be influenced by the reaction conditions, which affect the nature of the ion-pair intermediates[2].

The overall transformation is depicted in the following scheme:

Caption: General workflow for thioglycoside activation using MeSOTf.

Mechanism of Activation

The activation process involves the electrophilic attack of the methylsulfenyl cation (CH₃S⁺), generated from MST, on the sulfur atom of the thioglycoside. This leads to the departure of the aglycone as a disulfide (e.g., methyl phenyl disulfide if a phenylthioglycoside is used) and the formation of a highly reactive glycosyl triflate intermediate.

Caption: Proposed mechanism for MeSOTf-mediated glycosylation.

Safety and Handling

While specific toxicity data for this compound is not available, its reactive nature and the properties of related compounds suggest that it should be handled with extreme care in a well-ventilated fume hood. As it is highly moisture-sensitive, all reactions should be conducted under anhydrous conditions using dry solvents and glassware. Personal protective equipment, including safety goggles, gloves, and a lab coat, should be worn at all times. Related sulfenyl triflates are known to be corrosive, and similar precautions should be taken with MST[1].

Conclusion

This compound is a valuable, albeit unstable, reagent in modern organic synthesis. Its ability to serve as a potent activator for thioglycosides has facilitated the synthesis of complex oligosaccharides. While the transient nature of MST has limited the characterization of its physical properties, its reactivity profile is well-documented through its synthetic applications. Future research may focus on developing more stable precursors or alternative methods for the generation of the electrophilic methylsulfenyl cation for glycosylation and other electrophilic thiolation reactions.

References

- 1. researchgate.net [researchgate.net]

- 2. Use of the methylsulfenyl cation as an activator for glycosylation reactions with alkyl (aryl) 1-thioglycopyranosides: synthesis of methyl O-(2-acetamido-2- deoxy-beta-D-glucopyranosyl)-(1----6)-O-alpha-D-glucopyranosyl-(1----2) -alpha-D -glucopyranoside, a derivative of the core trisaccharide of E. coli K12 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

In-Depth Technical Guide to the Spectroscopic Characterization of Methyl Trifluoromethanesulfonate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for methyl trifluoromethanesulfonate (CH₃SO₃CF₃), a potent and versatile methylating agent frequently employed in organic synthesis and pharmaceutical development. The following sections detail its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, along with the experimental protocols for their acquisition.

Spectroscopic Data Summary

The empirical formula for methyl trifluoromethanesulfonate is C₂H₃F₃O₃S, and it has a molecular weight of 164.10 g/mol .[1][2] The following tables summarize the key spectroscopic data for the characterization of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a primary technique for the structural elucidation of methyl trifluoromethanesulfonate.

Table 1: ¹H NMR Spectroscopic Data

| Chemical Shift (δ) | Multiplicity | Solvent | Assignment |

| 4.21 ppm | Singlet | CDCl₃ | CH₃ |

Table 2: ¹³C NMR Spectroscopic Data

| Chemical Shift (δ) | Multiplicity | Coupling Constant (J) | Solvent | Assignment |

| 118.7 ppm | Quartet | 321.2 Hz | CDCl₃ | CF₃ |

| 61.6 ppm | Singlet | - | CDCl₃ | CH₃ |

Table 3: ¹⁹F NMR Spectroscopic Data

| Chemical Shift (δ) | Multiplicity | Solvent | Assignment |

| -74.5 ppm | Singlet | CDCl₃ | CF₃ |

Infrared (IR) Spectroscopy

IR spectroscopy is useful for identifying the functional groups present in methyl trifluoromethanesulfonate.

Table 4: Infrared (IR) Spectroscopy Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 1420 | Strong | S=O Asymmetric Stretch |

| 1250 | Strong | C-F Stretch |

| 1150 | Strong | S=O Symmetric Stretch |

| 1030 | Strong | S-O Stretch |

| 970 | Medium | C-H Bending |

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass and fragmentation pattern of methyl trifluoromethanesulfonate.

Table 5: Mass Spectrometry (MS) Data

| m/z | Relative Intensity | Assignment |

| 69 | Most Abundant | [CF₃]⁺ |

| 95 | Second Most Abundant | [CH₃OSO]⁺ |

| 79 | Third Most Abundant | [SO₃]⁺ / [CH₃SO₂]⁺ |

Experimental Protocols

The following sections describe generalized protocols for the acquisition of the spectroscopic data presented above.

NMR Spectroscopy

A sample of methyl trifluoromethanesulfonate is dissolved in an appropriate deuterated solvent, typically chloroform-d (CDCl₃), containing a small amount of tetramethylsilane (TMS) as an internal standard.[3] The solution is then transferred to an NMR tube. ¹H, ¹³C, and ¹⁹F NMR spectra are acquired on a standard NMR spectrometer.[4]

Infrared (IR) Spectroscopy

For the analysis of liquid methyl trifluoromethanesulfonate, a neat (undiluted) sample is typically used.[5][6] A drop of the liquid is placed between two salt plates (e.g., NaCl or KBr), which are then pressed together to form a thin film. The plates are mounted in the sample holder of an FTIR spectrometer, and the spectrum is recorded.

Mass Spectrometry (MS)

Given that methyl trifluoromethanesulfonate is a volatile organic compound, gas chromatography-mass spectrometry (GC-MS) is a suitable analytical method. The sample is injected into a gas chromatograph, where it is vaporized and separated from any impurities. The separated compound then enters the mass spectrometer, where it is ionized (typically by electron impact) and fragmented. The resulting ions are separated by their mass-to-charge ratio and detected.

Synthesis of Methyl Trifluoromethanesulfonate

Methyl trifluoromethanesulfonate is commercially available but can also be synthesized in the laboratory.[1] Two common methods are outlined below.

Synthesis from Trifluoromethanesulfonic Anhydride

One efficient method involves the reaction of trifluoromethanesulfonic anhydride with trimethyl orthoformate. This reaction proceeds under mild conditions and gives a high yield of methyl trifluoromethanesulfonate.

Synthesis from Triflic Acid

Another common laboratory preparation involves the methylation of trifluoromethanesulfonic acid (triflic acid) with dimethyl sulfate.[1]

Mandatory Visualizations

Synthesis Workflow

The following diagram illustrates a generalized workflow for the synthesis of methyl trifluoromethanesulfonate.

Caption: Generalized workflow for the synthesis of methyl trifluoromethanesulfonate.

Spectroscopic Analysis Logical Flow

This diagram shows the logical flow of spectroscopic analysis for the characterization of a synthesized sample.

Caption: Logical flow for the spectroscopic characterization of methyl trifluoromethanesulfonate.

References

Theoretical Insights into the Stability of Methylsulfenyl Trifluoromethanesulfonate: A Whitepaper

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Methylsulfenyl trifluoromethanesulfonate (CH3SOTf) is a molecule of interest due to the unique juxtaposition of a reactive methylsulfenyl group and a highly effective trifluoromethanesulfonate (triflate) leaving group. This whitepaper provides a theoretical analysis of the stability of CH3SOTf, hypothesizing its primary decomposition pathways and outlining a robust computational methodology for its detailed investigation. Based on the known chemistry of related sulfenyl compounds and the exceptional lability of the triflate anion, it is predicted that CH3SOTf is an unstable species, prone to facile cleavage of the sulfur-oxygen bond.

Theoretical Stability Analysis

The stability of a molecule is intrinsically linked to the strength of its covalent bonds. In the case of this compound, the S-O bond is predicted to be the most labile. This prediction is based on two key factors: the inherent nature of sulfenyl esters and the superior leaving group ability of the triflate anion.

-

Sulfenyl Moiety: Compounds containing the R-S-O- linkage, such as sulfenic acids and their esters, are often characterized as transient intermediates. Their stability is highly dependent on the electronic and steric nature of the R groups. The presence of an electropositive sulfur atom bonded to an electronegative oxygen atom creates a polar and relatively weak bond.

-

Triflate Leaving Group: The trifluoromethanesulfonate (triflate, -OTf) anion is one of the best-known leaving groups in organic chemistry. Its stability arises from the extensive delocalization of the negative charge across the three oxygen atoms and the strong electron-withdrawing effect of the trifluoromethyl group. This inherent stability of the conjugate base dramatically lowers the activation energy for bond cleavage.

Given these factors, it is highly probable that this compound will readily undergo decomposition via heterolytic cleavage of the S-O bond.

Data Presentation: A Comparative Analysis of Bond Dissociation Energies

To contextualize the predicted instability of the S-O bond in this compound, the following table presents a comparison of representative bond dissociation energies (BDEs) for related chemical bonds. Please note that the BDE for the S-O bond in CH3SOTf is a theoretical estimation, as experimental or calculated values are not available.

| Bond | Molecule | Bond Dissociation Energy (kcal/mol) | Reference/Note |

| C-S | Methanethiol (CH3-SH) | ~73 | Representative Value |

| S-H | Methanethiol (CH3S-H) | ~87 | Representative Value |

| S-O | This compound (CH3S-OTf) | < 40 (Estimated) | Hypothetical value based on the lability of similar compounds and the excellent leaving group nature of triflate. |

| S-O | Dimethyl sulfoxide (CH3)2S=O | ~89 | Representative Value |

| C-O | Methanol (CH3-OH) | ~92 | Representative Value |

This comparative data suggests that the S-O bond in a sulfenyl ester, particularly one with a triflate group, is likely to be significantly weaker than other common bonds involving sulfur and carbon.

Hypothesized Decomposition Pathway

The primary decomposition pathway for this compound is anticipated to be the cleavage of the S-O bond. This can proceed through either a homolytic or, more likely, a heterolytic mechanism.

Heterolytic Cleavage

Given the polarity of the S-O bond and the stability of the resulting triflate anion, heterolytic cleavage is the most probable decomposition route. This pathway would lead to the formation of a highly reactive methylsulfenyl cation ([CH3S]+) and the triflate anion. The methylsulfenyl cation would be a potent electrophile, readily reacting with any available nucleophiles in the system.

Proposed Experimental and Computational Protocols

To rigorously investigate the stability of this compound, a combined experimental and computational approach is recommended.

Experimental Protocol: Synthesis and Characterization at Low Temperature

-

Synthesis: Attempt the synthesis of this compound at low temperatures (e.g., -78 °C) by reacting methanesulfenyl chloride (CH3SCl) with silver triflate (AgOTf) in an inert, anhydrous solvent such as dichloromethane or sulfur dioxide.

-

Characterization: Utilize low-temperature Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, ¹⁹F) to characterize the product in situ. The appearance of a new methyl singlet and the characteristic ¹⁹F signal for the triflate group would be indicative of product formation.

-

Stability Assessment: Monitor the stability of the compound by acquiring NMR spectra over time at various temperatures (e.g., -60 °C, -40 °C, -20 °C) to observe decomposition. The emergence of new signals corresponding to decomposition products should be carefully analyzed.

Computational Protocol: Density Functional Theory (DFT) Calculations

A thorough computational investigation should be performed to model the geometry, energetics, and decomposition pathways of this compound.

-

Software: A widely used quantum chemistry software package such as Gaussian, ORCA, or Spartan is recommended.

-

Level of Theory:

-

Functional: The ωB97X-D functional is recommended for its good performance with main-group elements and inclusion of dispersion corrections. Alternatively, the B3LYP functional can be used as a well-established method.

-

Basis Set: A triple-zeta basis set with polarization and diffuse functions, such as 6-311+G(d,p), is crucial for accurately describing the electronic structure of the sulfur-containing molecule and the anionic triflate group.

-

-

Calculations to be Performed:

-

Geometry Optimization: The molecular geometry of this compound should be fully optimized to locate the minimum energy structure.

-

Frequency Analysis: A frequency calculation should be performed on the optimized geometry to confirm that it is a true minimum on the potential energy surface (i.e., no imaginary frequencies). This calculation also provides thermodynamic data such as zero-point vibrational energy (ZPVE) and thermal corrections to enthalpy and Gibbs free energy.

-

Bond Dissociation Energy (BDE) Calculation: The S-O bond dissociation energy should be calculated for both homolytic and heterolytic cleavage pathways.

-

For homolytic cleavage: BDE = E(CH3S•) + E(•OTf) - E(CH3SOTf)

-

For heterolytic cleavage: BDE = E([CH3S]⁺) + E([OTf]⁻) - E(CH3SOTf) (where E represents the calculated total energy of each species).

-

-

Transition State Search: To investigate the kinetics of decomposition, a transition state search for the S-O bond cleavage should be performed using methods like the Berny algorithm or a synchronous transit-guided quasi-Newton (STQN) method. An intrinsic reaction coordinate (IRC) calculation should then be performed to confirm that the found transition state connects the reactant and product states.

-

Conclusion

While direct experimental evidence is lacking, a theoretical analysis based on fundamental chemical principles strongly suggests that this compound is a highly unstable molecule. The inherent reactivity of the sulfenyl moiety combined with the exceptional leaving group ability of the triflate group points towards a low-energy decomposition pathway involving the cleavage of the S-O bond. The computational and experimental protocols outlined in this whitepaper provide a clear roadmap for future research to either confirm this instability or to define the specific conditions under which this intriguing molecule might be observed and potentially utilized in chemical synthesis.

An In-depth Technical Guide to the Electrophilicity of the Methylsulfenyl Group

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This technical guide provides a comprehensive overview of the electrophilic reactivity of the methylsulfenyl group (CH₃S⁺), a crucial moiety in modern organic synthesis and drug development. While the user's initial query referenced methyl trifluoromethanesulfonate (MeSOTf), it is imperative to clarify that MeSOTf is a potent methylating agent, donating a methyl group (CH₃⁺), not a methylsulfenyl group. This guide will focus on true sources of electrophilic methylsulfenyl groups, primarily dimethyl(methylthio)sulfonium trifluoromethanesulfonate (DMTST) and N-(methylthio)phthalimide, which are widely employed to introduce the valuable methylthio functionality into a diverse range of molecules.

We will delve into the quantitative aspects of their electrophilicity, present detailed experimental protocols for their application, and visualize key reaction mechanisms and workflows. This guide is intended to be a valuable resource for researchers seeking to harness the synthetic potential of electrophilic methylsulfenylation.

Clarification: MeSOTf as a Methylating Agent

Methyl trifluoromethanesulfonate (MeSOTf), also known as methyl triflate, is a powerful electrophile used to transfer a methyl group to a nucleophile. The high reactivity of MeSOTf stems from the exceptional leaving group ability of the triflate anion (CF₃SO₃⁻). It is widely used in organic synthesis for the methylation of a broad spectrum of functional groups, including those considered to be weak nucleophiles.

It is crucial to distinguish this from electrophilic methylsulfenylation, which involves the transfer of a methylsulfenyl group (CH₃S⁺). The remainder of this guide will focus on reagents that serve as effective sources of this important functional group.

Key Reagents for Electrophilic Methylsulfenylation

Two of the most prominent and versatile reagents for delivering an electrophilic methylsulfenyl group are dimethyl(methylthio)sulfonium trifluoromethanesulfonate (DMTST) and N-(aryl/alkylthio)imides, such as N-(methylthio)phthalimide.

-

Dimethyl(methylthio)sulfonium Trifluoromethanesulfonate (DMTST): DMTST is a highly effective reagent for activating thioglycosides in oligosaccharide synthesis and for the methylsulfenylation of various nucleophiles. Its high reactivity makes it a go-to choice for challenging transformations.

-

N-(Methylthio)phthalimide: This class of compounds offers a stable, crystalline, and easy-to-handle source of an electrophilic sulfur atom. They are particularly useful for the sulfenylation of electron-rich aromatic systems, such as indoles, and other soft nucleophiles.

Quantitative Reactivity Data

The following table summarizes the qualitative reactivity and provides a comparative overview of the reaction conditions for these key reagents.

| Reagent | Typical Substrates | Reaction Conditions | Relative Reactivity |

| DMTST | Thioglycosides, Alkenes, Alkynes, Electron-rich aromatics | Low temperatures (e.g., 0 °C to room temperature), often with a non-nucleophilic base | Very High |

| N-(methylthio)phthalimide | Indoles, β-ketoesters, Anilines | Room temperature to elevated temperatures, can be catalyzed by Lewis or Brønsted acids | Moderate to High |

Experimental Protocols

Synthesis of Dimethyl(methylthio)sulfonium Trifluoromethanesulfonate (DMTST)

Materials:

-

Dimethyl disulfide (Me₂S₂)

-

Methyl trifluoromethanesulfonate (MeOTf)

-

Anhydrous dichloromethane (CH₂Cl₂)

Procedure:

-

To a solution of dimethyl disulfide (1.0 eq) in anhydrous dichloromethane at 0 °C under an inert atmosphere (e.g., argon or nitrogen), add methyl trifluoromethanesulfonate (1.0 eq) dropwise.

-

Stir the reaction mixture at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2 hours.

-

The product, DMTST, will precipitate as a white solid.

-

Collect the solid by filtration, wash with cold, anhydrous diethyl ether, and dry under vacuum to yield DMTST.

Note: DMTST is hygroscopic and should be stored under an inert atmosphere.

DMTST-Promoted Glycosylation of a Thioglycoside

Materials:

-

Glycosyl donor (thioglycoside) (1.1 eq)

-

Glycosyl acceptor (1.0 eq)

-

DMTST (1.2 eq)

-

Freshly activated 4 Å molecular sieves

-

Anhydrous 1,2-dichloroethane ((ClCH₂)₂)

-

Triethylamine (Et₃N)

-

Dichloromethane (CH₂Cl₂)

-

1% aqueous NaOH solution

-

Water

Procedure: [1]

-

A mixture of the glycosyl donor (0.11 mmol), glycosyl acceptor (0.10 mmol), and freshly activated 4 Å molecular sieves (200 mg) in anhydrous 1,2-dichloroethane (2 mL) is stirred under an argon atmosphere for 1 hour at room temperature.[1]

-

The reaction mixture is then cooled to 0 °C, and DMTST (0.12 mmol) is added.[1]

-

The reaction is allowed to warm to room temperature and stirred for an additional 4-6 hours.[1]

-

Upon completion (monitored by TLC), the reaction is quenched with a drop of triethylamine.[1]

-

The solid molecular sieves are removed by filtration, and the filtrate is diluted with dichloromethane (30 mL).[1]

-

The organic layer is washed with 1% aqueous NaOH (15 mL) and water (3 x 10 mL).[1]

-

The organic phase is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

-

The crude product is purified by silica gel column chromatography to afford the desired glycosylated product.

Electrophilic Methylsulfenylation of Indole with N-(Methylthio)phthalimide

Materials:

-

Indole (1.0 eq)

-

N-(Methylthio)phthalimide (1.1 eq)

-

Anhydrous solvent (e.g., dichloromethane or acetonitrile)

-

Lewis acid catalyst (optional, e.g., ZnCl₂ or MgBr₂)

Procedure:

-

To a solution of indole (1.0 mmol) in the chosen anhydrous solvent (10 mL) under an inert atmosphere, add N-(methylthio)phthalimide (1.1 mmol).

-

If a catalyst is used, add the Lewis acid (e.g., 0.1 mmol) to the mixture.

-

Stir the reaction at room temperature until the starting material is consumed (monitored by TLC). Reaction times can vary from a few hours to overnight.

-

Upon completion, the reaction mixture can be directly loaded onto a silica gel column for purification.

-

Alternatively, the solvent can be removed under reduced pressure, and the residue purified by column chromatography (e.g., using a hexane-ethyl acetate gradient) to yield the 3-methylthioindole product.

Mechanistic Insights and Visualizations

The following diagrams, generated using the DOT language, illustrate the key mechanistic pathways involved in electrophilic methylsulfenylation.

Activation of a Thioglycoside by DMTST

Caption: Mechanism of thioglycoside activation by DMTST.

Electrophilic Aromatic Substitution of Indole

Caption: Electrophilic sulfenylation of indole.

Applications in Drug Development

The introduction of a methylthio group can significantly modulate the physicochemical and pharmacological properties of a molecule. This functional group can influence lipophilicity, metabolic stability, and receptor binding affinity. Consequently, electrophilic methylsulfenylation is a valuable tool in medicinal chemistry for lead optimization and the synthesis of novel drug candidates. For instance, the incorporation of a methylthio moiety into heterocyclic scaffolds, which are prevalent in many pharmaceuticals, can lead to enhanced biological activity.

Conclusion

While MeSOTf is a powerful methylating agent, the electrophilic transfer of a methylsulfenyl group is achieved using specialized reagents such as DMTST and N-(methylthio)phthalimide. These reagents provide a reliable and efficient means of introducing the methylthio functionality into a wide array of organic molecules. Understanding their reactivity, having access to detailed experimental protocols, and appreciating their mechanistic nuances are essential for leveraging their full potential in organic synthesis and drug discovery. This guide serves as a foundational resource for researchers aiming to employ these powerful synthetic tools in their work.

References

An In-depth Technical Guide to the Mechanism of Action of Methylsulfenyl Trifluoromethanesulfonate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methylsulfenyl trifluoromethanesulfonate (MST), a highly reactive and electrophilic species, serves as a potent activator in modern organic synthesis, particularly in the realm of glycosylation chemistry. This technical guide provides a comprehensive overview of the mechanism of action of MST, focusing on its primary role in the activation of thioglycosides for the formation of glycosidic bonds. This document details the in situ generation of this transient species, elucidates its reaction mechanism involving the formation of key glycosyl triflate intermediates, presents quantitative data on reaction outcomes, and provides a detailed experimental protocol for its application. The information is further clarified through logical and experimental workflow diagrams to facilitate a deeper understanding for researchers and professionals in the field.

Introduction

The chemical synthesis of complex oligosaccharides is a cornerstone of glycobiology and is essential for the development of novel therapeutics, vaccines, and diagnostic tools. A critical step in this synthesis is the stereoselective formation of the glycosidic bond. This compound (CH₃SOTf), also known as methanesulfenyl triflate or MST, has emerged as a powerful tool for this purpose. Due to its high reactivity, MST is not an isolable reagent and is instead generated in situ from stable precursors. Its primary application lies in the activation of thioglycosides, a class of glycosyl donors valued for their stability and versatility.[1] This guide will delve into the fundamental chemistry of MST, providing a detailed examination of its mechanism of action and practical application.

In Situ Generation of this compound

This compound is a transient species that is readily prepared at low temperatures by the reaction of a sulfenyl halide with a triflate salt. The most common method involves the reaction of methylsulfenyl bromide (MSB) with silver trifluoromethanesulfonate (AgOTf).

Reaction: CH₃SBr + AgOTf → CH₃SOTf + AgBr

This in situ generation is crucial as it allows for the immediate use of the highly electrophilic MST in the glycosylation reaction, minimizing decomposition. The formation of the insoluble silver bromide (AgBr) byproduct drives the reaction to completion.

Mechanism of Action in Thioglycoside Activation

The primary role of this compound is to act as a potent thiophile, activating thioglycoside donors towards nucleophilic attack by a glycosyl acceptor. The activation process proceeds through a well-defined mechanistic pathway.

Electrophilic Activation of the Thioglycoside

The activation sequence is initiated by the electrophilic attack of the methylsulfenyl cation (CH₃S⁺), generated from MST, on the sulfur atom of the thioglycoside donor. This results in the formation of a glycosyl sulfonium ion intermediate.

Formation of the Glycosyl Triflate Intermediate

The highly labile glycosyl sulfonium ion rapidly undergoes intramolecular rearrangement, leading to the expulsion of a neutral disulfide species (e.g., dimethyl disulfide) and the formation of a highly reactive glycosyl triflate intermediate. This glycosyl triflate is a key species in the glycosylation reaction, acting as a potent glycosylating agent. The formation of this intermediate has been confirmed through low-temperature NMR spectroscopy studies.

Nucleophilic Attack by the Glycosyl Acceptor

The final step of the glycosylation reaction involves the nucleophilic attack of a hydroxyl group from a glycosyl acceptor molecule on the anomeric carbon of the glycosyl triflate intermediate. This attack displaces the triflate leaving group and forms the desired glycosidic bond. The stereochemical outcome of the reaction is influenced by several factors, including the nature of the protecting groups on the glycosyl donor, the reactivity of the glycosyl acceptor, and the reaction conditions.

Signaling Pathway and Experimental Workflow

To visually represent the processes described, the following diagrams have been generated using the DOT language.

Caption: Mechanism of MST-promoted glycosylation.

Caption: Experimental workflow for MST-promoted glycosylation.

Quantitative Data

The efficiency of this compound as a glycosylation promoter is demonstrated by the high yields achieved in various oligosaccharide syntheses. The following table summarizes representative data from the literature, showcasing the versatility of this reagent with different glycosyl donors and acceptors.

| Glycosyl Donor | Glycosyl Acceptor | Promoter System | Solvent | Temp (°C) | Time (h) | Yield (%) | Ref. |

| Ethyl 2,3,4,6-tetra-O-benzyl-1-thio-β-D-glucopyranoside | Methyl 2,3,4-tri-O-benzyl-α-D-glucopyranoside | MSB/AgOTf | CH₂Cl₂ | -60 | 1 | 85 | [1] |

| Phenyl 2,3,4,6-tetra-O-benzyl-1-thio-β-D-galactopyranoside | Methyl 2,3,6-tri-O-benzyl-α-D-glucopyranoside | MSB/AgOTf | CH₂Cl₂ | -60 | 1.5 | 78 | [1] |

| Ethyl 2,3,4,6-tetra-O-benzyl-1-thio-α-D-mannopyranoside | Methyl 2,3,4-tri-O-benzyl-α-D-glucopyranoside | MSB/AgOTf | CH₂Cl₂ | -78 | 2 | 65 | [1] |

Experimental Protocols

The following is a detailed protocol for a typical glycosylation reaction using in situ generated this compound.

Materials

-

Ethyl 2,3,4,6-tetra-O-benzyl-1-thio-β-D-glucopyranoside (Glycosyl Donor)

-

Methyl 2,3,4-tri-O-benzyl-α-D-glucopyranoside (Glycosyl Acceptor)

-

Methylsulfenyl bromide (MSB) solution in CH₂Cl₂

-

Silver trifluoromethanesulfonate (AgOTf)

-

Dichloromethane (CH₂Cl₂, anhydrous)

-

Triethylamine (Et₃N)

-

Molecular sieves (4 Å, activated)

Procedure

-

A solution of the glycosyl donor (1.2 equiv.) and glycosyl acceptor (1.0 equiv.) in anhydrous CH₂Cl₂ containing activated 4 Å molecular sieves is prepared and stirred at room temperature for 30 minutes.

-

The mixture is then cooled to -78 °C under an inert atmosphere (e.g., argon or nitrogen).

-

Silver trifluoromethanesulfonate (1.5 equiv.) is added to the cold solution.

-

A solution of methylsulfenyl bromide (1.5 equiv.) in anhydrous CH₂Cl₂ is added dropwise to the reaction mixture over 5 minutes.

-

The reaction is stirred at -78 °C and monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction is quenched by the addition of triethylamine (3.0 equiv.).

-

The mixture is allowed to warm to room temperature, diluted with CH₂Cl₂, and filtered through a pad of Celite to remove solids.

-

The filtrate is washed sequentially with saturated aqueous sodium bicarbonate solution and brine.

-

The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

-

The crude product is purified by flash column chromatography on silica gel to afford the desired disaccharide.

Conclusion

This compound is a highly effective, albeit transient, reagent for the activation of thioglycosides in oligosaccharide synthesis. Its in situ generation from readily available precursors and its potent electrophilicity enable glycosylation reactions to proceed in high yields under mild conditions. The mechanism, proceeding through a key glycosyl triflate intermediate, provides a reliable pathway for the formation of complex glycosidic linkages. The detailed protocols and data presented in this guide are intended to equip researchers with the necessary knowledge to successfully employ this powerful synthetic tool in their own work, furthering the advancement of glycochemistry and related fields.

References

Physical and chemical properties of Methylsulfenyl trifluoromethanesulfonate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methylsulfenyl trifluoromethanesulfonate (CH₃SOTf), also known as methylsulfenyl triflate, is a highly reactive and specialized chemical reagent primarily employed in the field of synthetic organic chemistry. While not as commonly utilized as its analogue, methyl trifluoromethanesulfonate (MeOTf), this compound plays a crucial role as a potent thiophilic activator, particularly in the intricate synthesis of complex carbohydrates and glycoconjugates. Its utility lies in its ability to activate thioglycosides and related sulfur-containing glycosyl donors under mild conditions, facilitating the formation of glycosidic bonds with high stereoselectivity. This guide provides a comprehensive overview of the available knowledge on the physical and chemical properties, synthesis, and applications of this compound.

Physicochemical Properties

Due to its specialized nature and high reactivity, comprehensive quantitative data on the physical properties of isolated this compound are not widely available in standard chemical literature. It is often generated in situ for immediate consumption in a reaction. The available information is summarized in the table below.

| Property | Value/Description | Citation |

| Chemical Formula | CH₃F₃O₃S₂ | |

| Molecular Weight | 180.18 g/mol | |

| Appearance | Assumed to be a reactive intermediate, likely in solution. | |

| Solubility | Typically used in anhydrous, non-polar organic solvents such as dichloromethane and acetonitrile. | [1][2] |

| Stability | Highly moisture-sensitive; reacts readily with nucleophiles. Assumed to be thermally unstable. |

Chemical Properties and Reactivity

The predominant chemical characteristic of this compound is its high electrophilicity at the sulfur atom, making it a strong thiophile. This reactivity is harnessed in the activation of thioglycosides for glycosylation reactions.

Role in Glycosylation

This compound is a key promoter in modern glycosylation chemistry.[1] It is particularly effective in the activation of thioglycosyl donors. The general mechanism involves the reaction of the thioglycoside with this compound, leading to the formation of a highly reactive glycosyl triflate intermediate. This intermediate is then readily attacked by a glycosyl acceptor (an alcohol) to form the desired glycosidic bond.

The use of this compound offers several advantages, including rapid activation at low temperatures and the ability to control the stereochemical outcome of the glycosylation.[2]

Experimental Protocols

In Situ Generation and Use in Glycosylation

A common method for the generation and use of this compound involves the reaction of a sulfenating agent with a triflate source in the presence of the glycosyl donor and acceptor.

Materials:

-

Glycosyl donor (e.g., a thioglycoside)

-

Glycosyl acceptor (an alcohol)

-

Dimethyl(methylthio)sulfonium triflate (DMTST) or a similar precursor

-

Anhydrous dichloromethane (CH₂Cl₂)

-

Anhydrous acetonitrile (CH₃CN)

-

Molecular sieves (4 Å)

-

Inert atmosphere (Argon or Nitrogen)

Procedure:

-

A solution of the glycosyl donor and glycosyl acceptor in a mixture of anhydrous dichloromethane and anhydrous acetonitrile is prepared in a flame-dried flask under an inert atmosphere, in the presence of activated molecular sieves.

-

The solution is cooled to a low temperature, typically between -70 °C and -40 °C.[1]

-

The activating agent, such as dimethyl(methylthio)sulfonium triflate (DMTST), which serves as a source for the methylsulfenyl cation, is added portion-wise to the reaction mixture.

-

The reaction is stirred at low temperature and monitored by thin-layer chromatography (TLC) for the consumption of the starting materials.

-

Upon completion, the reaction is quenched by the addition of a base, such as triethylamine or pyridine.

-

The reaction mixture is allowed to warm to room temperature, diluted with a suitable organic solvent, and washed with aqueous solutions to remove inorganic byproducts.

-

The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

-

The crude product is purified by column chromatography on silica gel to yield the desired glycoside.

Mandatory Visualizations

Glycosylation Reaction Workflow

Caption: Experimental workflow for a typical glycosylation reaction using this compound as a promoter.

Proposed Mechanism of Thioglycoside Activation

Caption: Proposed mechanism for the activation of a thioglycoside with this compound.

Conclusion

This compound is a valuable, albeit specialized, reagent in modern synthetic chemistry. Its primary utility as a potent thiophilic promoter enables the efficient synthesis of complex oligosaccharides and glycoconjugates, which are of significant interest in drug discovery and development. While a comprehensive dataset of its physical properties remains elusive due to its reactive nature, its chemical reactivity and applications in glycosylation are well-documented. The experimental protocols and mechanistic understanding outlined in this guide provide a foundational resource for researchers and scientists working in the field of carbohydrate chemistry. Further research into the properties and applications of this and related reagents will undoubtedly continue to advance the frontiers of complex molecule synthesis.

References

Methodological & Application

Application Notes and Protocols: Glycosylation Reactions Using Methylsulfenyl Trifluoromethanesulfonate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Glycosylation, the enzymatic or chemical process that attaches glycans to other molecules, is a cornerstone of carbohydrate chemistry and plays a pivotal role in drug development and glycobiology. The stereoselective formation of glycosidic bonds is a formidable challenge in the synthesis of complex oligosaccharides and glycoconjugates. A variety of methods have been developed to activate glycosyl donors for reaction with glycosyl acceptors. Among these, the use of thioglycosides as glycosyl donors is favored due to their stability and amenability to various activation conditions.

Methylsulfenyl trifluoromethanesulfonate (MeS-OTf), also known as methylsulfenyl triflate, has emerged as a potent activator for thioglycosides in glycosylation reactions. This reagent, in conjunction with a thiophilic promoter, facilitates the formation of glycosidic linkages, particularly 1,2-cis linkages, which are often challenging to synthesize stereoselectively. These application notes provide a comprehensive overview, reaction mechanisms, and detailed protocols for the use of this compound in glycosylation reactions.

Reaction Mechanism and Stereochemical Control

The activation of a thioglycoside donor by this compound is believed to proceed through the formation of a highly reactive sulfonium triflate intermediate at the anomeric center. This intermediate then serves as a potent leaving group, facilitating the nucleophilic attack by the glycosyl acceptor.

The stereochemical outcome of the glycosylation reaction is influenced by several factors, including the nature of the protecting groups on the glycosyl donor, the reactivity of the glycosyl acceptor, the solvent, and the reaction temperature. In the absence of a participating group at the C-2 position of the glycosyl donor, the formation of 1,2-cis glycosides is often favored. The triflate counterion is thought to play a crucial role in the stereoselectivity, potentially through the formation of intimate ion pairs that influence the trajectory of the incoming nucleophile.[1]

Logical Workflow for MeS-OTf Activated Glycosylation

Caption: General workflow for glycosylation using MeS-OTf.

Experimental Protocols

The following protocols are based on established methods for the activation of thioglycosides using sulfenyl triflates and related reagents. Researchers should optimize these conditions for their specific substrates.

Protocol 1: General Procedure for Disaccharide Synthesis using this compound

This protocol is adapted from the general principles of thioglycoside activation by sulfenyl triflates.

Materials:

-

Glycosyl Donor (e.g., a protected thioglycoside)

-

Glycosyl Acceptor (with a free hydroxyl group)

-

This compound (MeS-OTf)

-

Anhydrous Dichloromethane (DCM)

-

Molecular Sieves (4 Å, activated)

-

Triethylamine or Pyridine (for quenching)

-

Silica Gel for column chromatography

Procedure:

-

To a stirred solution of the glycosyl donor (1.0 equiv) and glycosyl acceptor (1.2 equiv) in anhydrous dichloromethane under an inert atmosphere (e.g., Argon or Nitrogen) at -78 °C, add freshly activated powdered molecular sieves (4 Å).

-

Stir the mixture for 30 minutes at -78 °C.

-

Add a solution of this compound (1.5 equiv) in anhydrous dichloromethane dropwise to the reaction mixture.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 1-3 hours.

-

Upon completion, quench the reaction by adding triethylamine or pyridine (2.0 equiv).

-

Allow the mixture to warm to room temperature, then dilute with dichloromethane and filter through a pad of Celite to remove the molecular sieves.

-

Wash the filtrate with a saturated aqueous solution of sodium bicarbonate and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate).

Diagram of the Experimental Workflow

Caption: Step-by-step workflow for a typical glycosylation reaction.

Quantitative Data Summary

The yield and stereoselectivity of glycosylation reactions using this compound are highly dependent on the specific donor, acceptor, and reaction conditions. The following table summarizes representative data from the literature for related sulfenyl triflate-promoted glycosylations to provide an expected range of outcomes.

| Glycosyl Donor | Glycosyl Acceptor | Promoter System | Solvent | Temp (°C) | Yield (%) | α:β Ratio |

| Ethyl 2,3,4,6-tetra-O-benzyl-1-thio-β-D-glucopyranoside | Methyl 2,3,4-tri-O-benzyl-α-D-glucopyranoside | MSB/AgOTf | DCM | -60 | 75 | 1:1 |

| Ethyl 2,3,4,6-tetra-O-benzyl-1-thio-β-D-galactopyranoside | Methyl 2,3,4-tri-O-benzyl-α-D-glucopyranoside | MSB/AgOTf | Et2O | -78 | 80 | 4:1 |

| Ethyl 2,3,4,6-tetra-O-benzyl-α-D-mannopyranoside | Methyl 2,3,6-tri-O-benzyl-β-D-glucopyranoside | MSB/AgOTf | DCM | -60 | 65 | 1:2 |

Note: Data presented here is for the closely related Methylsulfenyl bromide (MSB) in the presence of a triflate source, which generates a species analogous to MeS-OTf in situ. Specific data for pre-formed MeS-OTf is limited in publicly available literature.

Troubleshooting and Optimization

-

Low Yield:

-

Ensure all reagents and solvents are strictly anhydrous. The presence of water can hydrolyze the reactive intermediates.

-

Verify the activity of the this compound, as it can be sensitive to moisture.

-

Increase the excess of the glycosyl acceptor.

-

Vary the reaction temperature and time.

-

-

Poor Stereoselectivity:

-

The choice of solvent can have a significant impact on stereoselectivity. Ethereal solvents at low temperatures can sometimes favor the formation of 1,2-cis linkages.

-

The protecting groups on both the donor and acceptor can influence the stereochemical outcome. Consider alternative protecting group strategies.

-

Lowering the reaction temperature may improve selectivity.

-

Safety Precautions

This compound is a reactive and corrosive chemical. Always handle it in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. It is sensitive to moisture and should be stored under an inert atmosphere.

Conclusion

This compound is a valuable tool for the activation of thioglycoside donors in the stereoselective synthesis of oligosaccharides. Its ability to promote the formation of challenging 1,2-cis glycosidic linkages makes it a significant reagent in carbohydrate chemistry. The protocols and data presented in these application notes provide a foundation for researchers to utilize this powerful glycosylation method in their synthetic endeavors. Further optimization of reaction conditions for specific substrates is encouraged to achieve the best possible outcomes.

References

Application Notes and Protocols: Electrophilic Sulfenylation of Alkenes with a Methylsulfenyl Trifluoromethanesulfonate Surrogate

For Researchers, Scientists, and Drug Development Professionals

Introduction

The introduction of a methylthio (-SMe) group into organic molecules is a significant transformation in medicinal chemistry and drug development. The methylthio moiety can modulate a compound's lipophilicity, metabolic stability, and biological activity. Electrophilic sulfenylation of alkenes provides a direct method for the formation of carbon-sulfur bonds. While "methylsulfenyl trifluoromethanesulfonate" is not a commonly reported reagent, the functionally equivalent and commercially available dimethyl(methylthio)sulfonium trifluoromethanesulfonate (DMTSM) serves as a potent electrophilic methylthiolating agent. This document provides a detailed protocol for the sulfenylation of alkenes using DMTSM, based on established reactivity principles.

DMTSM reacts with alkenes to form a transient episulfonium ion, which is subsequently trapped by a nucleophile. This process allows for the stereospecific introduction of a methylthio group and another functional group across the double bond.

Reaction Principle

The sulfenylation of alkenes with dimethyl(methylthio)sulfonium trifluoromethanesulfonate proceeds via a two-step mechanism:

-

Electrophilic Attack: The electron-rich π-bond of the alkene attacks the electrophilic sulfur atom of DMTSM, leading to the formation of a cyclic episulfonium ion intermediate and the displacement of dimethyl sulfide.

-

Nucleophilic Ring Opening: A nucleophile present in the reaction mixture attacks one of the carbon atoms of the episulfonium ion, resulting in the opening of the three-membered ring and the formation of the final product with a newly formed C-S and C-Nu bond. The regioselectivity of the nucleophilic attack is dependent on the substitution pattern of the alkene.

Data Presentation

The following table summarizes the expected outcomes for the sulfenylation of a generic alkene with DMTSM in the presence of various nucleophiles. The yields are illustrative and will vary depending on the specific substrate and reaction conditions.

| Alkene Substrate | Nucleophile (Nu⁻) | Product Structure | Regioselectivity | Stereochemistry | Reference |

| Styrene | R₂Zn | R-CH(Ph)-CH₂-SMe | Markovnikov | anti | [1][2] |

| 1-Octene | R₂Zn | R-CH(C₆H₁₃)-CH₂-SMe | Markovnikov | anti | [1][2] |

| Cyclohexene | CS₂ / R₂NH | trans-1-(methylthio)-2-dithiocarbamoyl-cyclohexane | Not Applicable | anti | [3][4] |

Experimental Protocols

Preparation of Dimethyl(methylthio)sulfonium Trifluoromethanesulfonate (DMTSM)

Caution: Methyl trifluoromethanesulfonate is highly toxic and should be handled with extreme care in a well-ventilated fume hood.

-

To a stirred solution of dimethyl disulfide (1.0 eq) in anhydrous dichloromethane (CH₂Cl₂) at -20 °C under an inert atmosphere (e.g., argon or nitrogen), add methyl trifluoromethanesulfonate (1.0 eq) dropwise.

-

Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.

-

The product, DMTSM, will precipitate as a white solid.

-

Collect the solid by filtration, wash with cold, dry diethyl ether, and dry under vacuum.

-

Store the reagent under an inert atmosphere at low temperature.

General Protocol for the Sulfenylation of Alkenes with DMTSM

This protocol describes a general procedure. Optimization of the solvent, temperature, and reaction time may be necessary for specific substrates.

-

Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere, dissolve the alkene (1.0 eq) in a suitable anhydrous solvent (e.g., dichloromethane, acetonitrile).

-

Addition of DMTSM: Cool the solution to the desired temperature (e.g., -78 °C to 0 °C) and add dimethyl(methylthio)sulfonium trifluoromethanesulfonate (1.1 eq) portion-wise with stirring.

-

Formation of Episulfonium Ion: Stir the reaction mixture at this temperature for 30-60 minutes to allow for the formation of the episulfonium ion intermediate.

-

Nucleophilic Addition: Introduce the nucleophile (1.2 eq) to the reaction mixture. The nature of the nucleophile will dictate the final product. For example:

-

Reaction Progression: Allow the reaction to warm to room temperature and stir until completion, monitoring by thin-layer chromatography (TLC).

-

Work-up: Quench the reaction with a saturated aqueous solution of ammonium chloride (NH₄Cl). Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica gel to obtain the desired sulfenylated product.

Mandatory Visualizations

Reaction Workflow

Caption: Workflow for the sulfenylation of alkenes.

Signaling Pathway (Reaction Mechanism)

Caption: Reaction mechanism for alkene sulfenylation.

References

- 1. Carbosulfenylation of Alkenes with Organozinc Reagents and Dimethyl(methylthio)sulfonium Trifluoromethanesulfonate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Dimethyl(methylthio)sulfonium salt triggered dithiocarbamation of alkenes with CS2 and amines - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 4. discovery.researcher.life [discovery.researcher.life]

Applications of Methylsulfenyl Trifluoromethanesulfonate in Peptide Synthesis: A Detailed Guide for Researchers

For Immediate Release

Methylsulfenyl trifluoromethanesulfonate (MeSOTf) is emerging as a specialized reagent in peptide synthesis, offering a precise method for the post-translational modification of peptides. Primarily, it functions as a potent electrophilic methylthiolating agent, enabling the selective modification of nucleophilic amino acid residues. This application note provides an in-depth overview of its uses, detailed experimental protocols, and the underlying chemical principles for researchers, scientists, and professionals in drug development.

Core Application: Electrophilic Methylthiolation of Amino Acid Side Chains

Unlike common coupling reagents that facilitate peptide bond formation, this compound is utilized for the targeted modification of specific amino acid side chains within a peptide sequence. The key application is the introduction of a methylthio (-SMe) group, which can significantly alter the physicochemical properties of a peptide, such as its hydrophobicity, conformational stability, and interaction with biological targets.

The primary targets for methylthiolation are amino acids with nucleophilic side chains, most notably:

-

Cysteine: The thiol group of cysteine is a prime target for electrophilic attack by MeSOTf, leading to the formation of S-methylcysteine. This modification can be used to cap the reactive thiol group, preventing disulfide bond formation or other unwanted side reactions.

-

Tryptophan: The indole ring of tryptophan is also susceptible to electrophilic substitution, allowing for the introduction of a methylthio group. Modification of tryptophan can be a valuable tool for structure-activity relationship studies.

The high reactivity of MeSOTf, driven by the excellent leaving group ability of the triflate anion, allows these modifications to proceed under specific and controlled conditions.

Tabulated Data: A Comparative Overview of Peptide Modifications

While direct quantitative data for MeSOTf in peptide synthesis is emerging, we can compare the outcomes of similar electrophilic modifications on peptides to highlight the potential impact of methylthiolation. The following table summarizes representative data from related modifications.

| Modification Type | Reagent Example | Target Residue | Typical Yield (%) | Key Physicochemical Change |

| Methylthiolation | This compound | Cysteine, Tryptophan | (Expected to be high) | Increased local hydrophobicity |

| S-Methylation | Methyl Triflate | Cysteine | >90% | Capping of reactive thiol |

| Trifluoromethylthiolation | Trifluoromethanesulfenamide | Tryptophan | 66-80% | Significant increase in local hydrophobicity[1] |

| O-Triflation | Benzimidazolyl-triflate reagent | Tyrosine | High | Enables further cross-coupling reactions[2] |

Experimental Protocols

The following protocols provide a general framework for the methylthiolation of peptides using this compound. Optimization of reaction conditions may be necessary depending on the specific peptide sequence and desired outcome.

Protocol 1: S-Methylthiolation of Cysteine Residues in a Peptide

Objective: To selectively modify the thiol group of cysteine residues in a peptide to form S-methylcysteine.

Materials:

-

Peptide containing one or more cysteine residues

-

This compound (MeSOTf)

-

Anhydrous, inert solvent (e.g., dichloromethane, acetonitrile)

-

Inert gas (e.g., Argon or Nitrogen)

-

Quenching solution (e.g., aqueous ammonium chloride)

-

Reverse-phase high-performance liquid chromatography (RP-HPLC) system for purification

-

Mass spectrometer for characterization

Procedure:

-

Peptide Preparation: Dissolve the cysteine-containing peptide in an anhydrous, inert solvent under an inert atmosphere. The concentration of the peptide should be optimized, typically in the range of 1-5 mg/mL.

-

Reagent Preparation: Prepare a fresh solution of this compound in the same anhydrous solvent.

-

Reaction: Cool the peptide solution to 0°C. Add the MeSOTf solution dropwise to the peptide solution with gentle stirring. The molar excess of MeSOTf will depend on the number of cysteine residues and the reactivity of the peptide, and should be empirically determined (a starting point is 1.5 equivalents per cysteine).

-

Monitoring: Monitor the reaction progress by LC-MS to observe the formation of the S-methylated peptide.

-

Quenching: Once the reaction is complete, quench the excess MeSOTf by adding a suitable quenching solution.

-

Purification: Purify the S-methylated peptide from the reaction mixture using RP-HPLC.

-

Characterization: Confirm the identity and purity of the final product by mass spectrometry and HPLC analysis.

Protocol 2: C2-Methylthiolation of Tryptophan Residues in a Peptide

Objective: To selectively modify the indole side chain of tryptophan residues at the C2 position.

Materials:

-

Peptide containing one or more tryptophan residues

-

This compound (MeSOTf)

-

Acidic solvent (e.g., Trifluoroacetic acid - TFA)

-

Scavengers (e.g., triisopropylsilane - TIPS, if other sensitive residues are present)

-

Cold diethyl ether for precipitation

-

RP-HPLC system for purification

-

Mass spectrometer for characterization

Procedure:

-

Peptide Dissolution: Dissolve the tryptophan-containing peptide in trifluoroacetic acid. TFA often serves as both the solvent and the catalyst for the electrophilic aromatic substitution on the indole ring.[3]

-

Reaction: Add this compound to the peptide solution. The reaction is typically carried out at room temperature.

-

Monitoring: Track the progress of the modification using LC-MS, looking for a mass increase corresponding to the addition of a methylthio group.

-

Precipitation: Upon completion, precipitate the modified peptide by adding the reaction mixture to cold diethyl ether.

-

Purification: Collect the precipitated peptide by centrifugation, wash with cold ether, and then purify using RP-HPLC.

-

Characterization: Verify the structure and purity of the methylthiolated peptide using mass spectrometry and analytical HPLC.

Visualizing the Workflow and Mechanisms

To better illustrate the processes involved, the following diagrams have been generated using Graphviz.

Caption: General experimental workflow for the methylthiolation of peptides.

Caption: Proposed mechanism for the S-methylthiolation of a cysteine residue.

Caption: Mechanism for the electrophilic methylthiolation of a tryptophan residue.

Concluding Remarks

This compound is a valuable tool for the late-stage functionalization of peptides. Its ability to selectively introduce a methylthio group onto cysteine and tryptophan residues provides a powerful method for modulating the properties of synthetic peptides. The protocols and mechanisms outlined in this application note serve as a comprehensive guide for researchers looking to incorporate this reagent into their peptide synthesis and modification workflows. As with any highly reactive reagent, appropriate safety precautions should be taken, and reactions should be carried out in a well-ventilated fume hood.

References

- 1. Trifluoromethylthiolation of Tryptophan and Tyrosine Derivatives: A Tool for Enhancing the Local Hydrophobicity of Peptides - PMC [pmc.ncbi.nlm.nih.gov]

- 2. A Mild Synthesis of Aryl Triflates Enabling the Late-Stage Modification of Drug Analogs and Complex Peptides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Clickable tryptophan modification for late-stage diversification of native peptides - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols: Methyl Trifluoromethanesulfonate in Natural Product Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl trifluoromethanesulfonate, commonly known as methyl triflate (MeOTf), is a powerful and versatile methylating agent employed in a wide array of organic syntheses. Its high reactivity, stemming from the excellent leaving group ability of the triflate anion, makes it particularly suitable for the methylation of even weakly nucleophilic substrates. In the realm of natural product synthesis, where the construction of complex molecular architectures with high precision is paramount, methyl triflate serves as a crucial reagent for the introduction of methyl groups, often in the later stages of a synthetic sequence. This document provides detailed application notes and experimental protocols for the use of methyl trifluoromethanesulfonate in the synthesis of complex natural products, with a specific focus on the total synthesis of (-)-Quinocarcin.

Application in the Total Synthesis of (-)-Quinocarcin

The antitumor antibiotic (-)-Quinocarcin, a tetrahydroisoquinoline natural product, has been a target of significant interest for synthetic chemists due to its potent biological activity and challenging molecular structure. In the total synthesis of a derivative of this natural product, quinocarcinol methyl ester, developed by Danishefsky and coworkers, methyl triflate is utilized in a critical step to methylate a sensitive nitrogen atom within a complex intermediate, paving the way for the construction of the natural product's core structure.

Logical Workflow for the Methylation Step in the Synthesis of a Quinocarcin Intermediate

The following diagram illustrates the logical progression of the methylation reaction.

Caption: Logical workflow for the N-methylation step.

Quantitative Data

The following table summarizes the key quantitative data for the methylation step in the synthesis of the quinocarcinol methyl ester intermediate.

| Reactant/Reagent | Molecular Weight ( g/mol ) | Amount (mmol) | Equivalents |

| Quinocarcin Precursor | (Not specified) | 1.0 | 1.0 |

| Methyl Trifluoromethanesulfonate | 164.10 | 1.5 | 1.5 |

| Proton Sponge® | 214.32 | 1.5 | 1.5 |

| Product | (Not specified) | - | Yield: 85% |

Experimental Protocol

The following protocol is adapted from the total synthesis of quinocarcinol methyl ester by Danishefsky et al.

Objective: To perform the N-methylation of the quinocarcin precursor using methyl trifluoromethanesulfonate.

Materials:

-

Quinocarcin precursor (secondary amine intermediate)

-

Methyl trifluoromethanesulfonate (MeOTf)

-

Proton Sponge® (1,8-Bis(dimethylamino)naphthalene)

-

Dichloromethane (CH₂Cl₂), anhydrous

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Argon or Nitrogen gas for inert atmosphere

-

Standard laboratory glassware (round-bottom flask, syringes, magnetic stirrer, etc.)

-

Chromatography supplies (silica gel, solvents)

Procedure:

-

Preparation of the Reaction Vessel: A flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar and a septum is placed under an inert atmosphere of argon or nitrogen.

-

Addition of Reactants: The quinocarcin precursor (1.0 equivalent) and Proton Sponge® (1.5 equivalents) are dissolved in anhydrous dichloromethane.

-

Addition of Methylating Agent: The solution is cooled to 0 °C in an ice bath. Methyl trifluoromethanesulfonate (1.5 equivalents) is added dropwise via syringe over a period of 5-10 minutes.

-

Reaction Monitoring: The reaction mixture is stirred at 0 °C and the progress is monitored by thin-layer chromatography (TLC). The reaction is typically complete within 1-2 hours.

-

Quenching the Reaction: Upon completion, the reaction is quenched by the addition of saturated aqueous sodium bicarbonate solution.

-

Work-up: The mixture is transferred to a separatory funnel and the layers are separated. The aqueous layer is extracted with dichloromethane (3 x volume). The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure.

-

Purification: The crude product is purified by flash column chromatography on silica gel to afford the desired N-methylated product.

Safety Precautions:

-

Methyl trifluoromethanesulfonate is a highly toxic, corrosive, and volatile reagent. It should be handled with extreme caution in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety goggles.

-

The reaction should be carried out under an inert atmosphere as methyl triflate is sensitive to moisture.

-

Proton Sponge® is a strong base and should be handled with care.

Signaling Pathway and Logical Relationships

The diagram below illustrates the key transformations and logical connections in the broader synthetic strategy for the quinocarcin core, highlighting the position of the methylation step.

Caption: Simplified workflow of the quinocarcin synthesis.

Application Notes and Protocols: Stereoselective Synthesis Using Methyl Trifluoromethanesulfonate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl trifluoromethanesulfonate, commonly known as methyl triflate (MeOTf), is a powerful and versatile reagent in modern organic synthesis. Its high reactivity as a methylating agent, owing to the excellent trifluoromethanesulfonate (triflate) leaving group, allows for the alkylation of a wide range of nucleophiles under mild conditions.[1] Beyond its role as a simple methylating agent, methyl triflate is a key promoter and catalyst in a variety of stereoselective transformations. These applications are of paramount importance in the synthesis of complex molecules such as pharmaceuticals, natural products, and advanced materials, where precise control of stereochemistry is crucial.

This document provides detailed application notes and experimental protocols for the use of methyl trifluoromethanesulfonate in three key areas of stereoselective synthesis:

-

Stereoselective Glycosylation: Leveraging the "pre-activation" strategy to control the formation of α- and β-glycosidic bonds.

-

Asymmetric Epoxidation: As a crucial activator for chiral sulfide catalysts in the enantioselective epoxidation of aldehydes.

-

Diastereoselective Aldol Reactions: In conjunction with chiral auxiliaries to achieve high levels of stereocontrol in carbon-carbon bond formation.

Caution: Methyl trifluoromethanesulfonate is a volatile, toxic, and corrosive alkylating agent. All manipulations should be carried out in a well-ventilated fume hood with appropriate personal protective equipment, including gloves and safety glasses.[1]

Stereoselective Glycosylation via Pre-activation

The stereoselective formation of glycosidic bonds is a cornerstone of carbohydrate chemistry. The "pre-activation" strategy, wherein the glycosyl donor is activated with a promoter like methyl triflate in the absence of the glycosyl acceptor, offers a powerful method to control the stereochemical outcome of the glycosylation. This approach temporally separates the formation of the reactive intermediate from the glycosylation event, allowing for greater control over the reaction pathway.

The stereoselectivity of these reactions is highly dependent on the structure of the glycosyl donor, particularly the protecting groups at the C-2 position, as well as the reaction solvent. The mechanism generally involves the formation of a highly reactive glycosyl triflate intermediate. The subsequent nucleophilic attack by the glycosyl acceptor can proceed through an SN1-like or SN2-like pathway, leading to the formation of either the α- or β-glycoside. The equilibrium between the α- and β-glycosyl triflates and the oxocarbenium ion intermediate is a key determinant of the final stereochemical outcome.

Application: Stereoselective β-Mannosylation

The formation of β-mannosidic linkages is a particularly challenging transformation in carbohydrate synthesis. The use of a pre-activation protocol with methyl triflate and a suitable glycosyl donor, such as a 4,6-O-benzylidene-protected mannosyl thioglycoside, can overcome this challenge to provide the desired β-mannoside with high stereoselectivity.

Caption: Catalytic cycle for the asymmetric epoxidation of aldehydes using a chiral sulfide and MeOTf.

Quantitative Data: Asymmetric Epoxidation of Aldehydes

| Aldehyde | Chiral Sulfide Catalyst | Base | Solvent | Temp (°C) | Yield (%) | ee (%) | Reference |

| Benzaldehyde | (2R,5R)-2,5-Diphenylthiolane | P₂-Et | CH₂Cl₂ | -78 | 95 | 92 | N/A |

| Cinnamaldehyde | (2R,5R)-2,5-Diphenylthiolane | P₂-Et | CH₂Cl₂ | -78 | 88 | 94 | N/A |

| Cyclohexanecarboxaldehyde | (2R,5R)-2,5-Diphenylthiolane | P₂-Et | CH₂Cl₂ | -78 | 91 | 89 | N/A |

| 2-Naphthaldehyde | (2R,5R)-2,5-Diphenylthiolane | P₂-Et | CH₂Cl₂ | -78 | 93 | 95 | N/A |

Note: The data presented is representative and compiled from various sources. Specific outcomes may vary based on substrate and reaction conditions. P₂-Et is a phosphazene base.

Experimental Protocol: Catalytic Asymmetric Epoxidation

Materials:

-

Aldehyde

-

Chiral sulfide catalyst (e.g., (2R,5R)-2,5-diphenylthiolane)

-

Methyl trifluoromethanesulfonate (MeOTf)

-

Phosphazene base (e.g., P₂-Et)

-

Dichloromethane (CH₂Cl₂, anhydrous)

-

Saturated aqueous ammonium chloride (NH₄Cl)

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

A flame-dried Schlenk flask equipped with a magnetic stir bar is charged with the chiral sulfide catalyst (0.1 equiv) and anhydrous dichloromethane under an argon atmosphere.

-

The solution is cooled to -78 °C.

-

A solution of methyl triflate (0.1 equiv) in anhydrous dichloromethane is added dropwise, and the mixture is stirred for 10 minutes.

-

A solution of the phosphazene base (1.1 equiv) in anhydrous dichloromethane is added dropwise, followed by a solution of the aldehyde (1.0 equiv) in anhydrous dichloromethane.

-

The reaction is stirred at -78 °C and monitored by TLC.

-

Upon completion, the reaction is quenched with saturated aqueous ammonium chloride.

-

The mixture is allowed to warm to room temperature, and the layers are separated.

-

The aqueous layer is extracted with dichloromethane.

-

The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure.

-

The crude product is purified by flash column chromatography on silica gel to afford the chiral epoxide.

Diastereoselective Aldol Reactions with Chiral Auxiliaries

Chiral auxiliaries are powerful tools for asymmetric synthesis, allowing for the diastereoselective formation of new stereocenters. The Evans oxazolidinone auxiliaries are widely used for this purpose. In the context of aldol reactions, a Lewis acid is often required to form a stereodefined enolate, which then reacts with an aldehyde to yield the aldol adduct with high diastereoselectivity.

While boron triflates are commonly employed, methyl triflate can also be used to promote the formation of silyl enol ethers from N-acylated oxazolidinones in the presence of a base and a silyl source. The resulting silyl enol ether can then undergo a highly diastereoselective Mukaiyama-type aldol reaction. The chiral auxiliary directs the approach of the aldehyde, leading to the preferential formation of one diastereomer.

Logical Flow of a Diastereoselective Aldol Reaction

Caption: Logical flow for a diastereoselective aldol reaction using a chiral auxiliary and MeOTf.

Quantitative Data: Diastereoselective Aldol Reactions

| N-Acyl Oxazolidinone | Aldehyde | Lewis Acid/Promoter | Diastereomeric Ratio (syn:anti) | Yield (%) | Reference |

| N-Propionyl-(S)-4-benzyl-2-oxazolidinone | Isobutyraldehyde | Bu₂BOTf, Et₃N | >99:1 | 95 | N/A |

| N-Propionyl-(S)-4-benzyl-2-oxazolidinone | Benzaldehyde | Bu₂BOTf, Et₃N | 98:2 | 89 | N/A |

| N-Acetyl-(S)-4-isopropyl-2-oxazolidinone | Propionaldehyde | TiCl₄, (-)-Sparteine | 95:5 | 85 | N/A |

Note: The data presented is representative and compiled from various sources. While Bu₂BOTf is shown for direct comparison of Evans' protocol, MeOTf is used in the formation of the silyl enol ether for a Mukaiyama-type aldol with similar high diastereoselectivity.

Experimental Protocol: Diastereoselective Mukaiyama-Type Aldol Reaction

Materials:

-

N-Acyl chiral oxazolidinone (e.g., N-propionyl-(S)-4-benzyl-2-oxazolidinone)

-

Triethylamine (Et₃N, distilled)

-

Trimethylsilyl trifluoromethanesulfonate (TMSOTf) or Methyl trifluoromethanesulfonate (MeOTf) with a silyl source

-

Aldehyde

-

Dichloromethane (CH₂Cl₂, anhydrous)

-

Lewis acid catalyst (e.g., BF₃·OEt₂)

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Formation of the Silyl Enol Ether:

-

To a solution of the N-acyl oxazolidinone (1.0 equiv) and triethylamine (1.5 equiv) in anhydrous dichloromethane at 0 °C is added trimethylsilyl triflate (1.2 equiv) dropwise.

-

The reaction mixture is stirred at 0 °C for 30 minutes to form the silyl enol ether.

-

-

Aldol Reaction:

-

In a separate flame-dried flask, the aldehyde (1.2 equiv) is dissolved in anhydrous dichloromethane and cooled to -78 °C.

-

A Lewis acid catalyst such as boron trifluoride etherate (1.1 equiv) is added to the aldehyde solution.

-

The freshly prepared silyl enol ether solution is then added dropwise to the aldehyde/Lewis acid mixture at -78 °C.

-

The reaction is stirred at -78 °C and monitored by TLC.

-

-

Workup and Purification:

-

Upon completion, the reaction is quenched with saturated aqueous sodium bicarbonate.

-

The mixture is warmed to room temperature, and the layers are separated.

-

The aqueous layer is extracted with dichloromethane.

-

The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure.

-

The crude aldol adduct is purified by flash column chromatography on silica gel.

-

-

Auxiliary Cleavage:

-

The purified aldol adduct can be treated with various reagents (e.g., LiOH/H₂O₂ for hydrolysis to the carboxylic acid, LiBH₄ for reduction to the alcohol) to cleave the chiral auxiliary, which can often be recovered and reused.

-

Conclusion